SHP099 hydrochloride is a known inhibitor of the protein tyrosine phosphatase SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase-2) []. SHP2 plays a crucial role in the protein tyrosine phosphatases pathway, which regulates cell proliferation, diversity, migration, and metabolism []. Dysregulation of SHP2 is closely associated with cancer development [].
SHP099 hydrochloride is a small-molecule inhibitor specifically targeting the protein tyrosine phosphatase SHP2, which plays a crucial role in various cellular processes, including proliferation, differentiation, and survival. This compound has garnered attention in the field of cancer research due to its potential as an anti-cancer agent, particularly in the context of tumors driven by receptor tyrosine kinases. The allosteric inhibition mechanism of SHP099 stabilizes the autoinhibited conformation of SHP2, which is often disrupted by oncogenic mutations .
SHP099 hydrochloride was developed as part of a broader effort to create selective inhibitors for protein tyrosine phosphatases. It is synthesized through various chemical processes that allow for its potent inhibition of SHP2 without affecting other phosphatases like SHP1 . The compound is commercially available from several suppliers for research purposes.
The synthesis of SHP099 hydrochloride involves several key steps that include the formation of a pyrazine core structure. The synthetic pathway typically includes:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of SHP099 hydrochloride .
The molecular structure of SHP099 hydrochloride can be represented as follows:
The compound features a pyrazine ring substituted with various functional groups that contribute to its inhibitory activity against SHP2.
Crystallographic studies have provided insights into the binding interactions between SHP099 and SHP2, revealing how the inhibitor stabilizes the enzyme in an autoinhibited conformation. This structural data is critical for understanding the mechanism of action and guiding further drug design efforts .
SHP099 hydrochloride primarily engages in non-covalent interactions with SHP2, including hydrogen bonding and hydrophobic interactions. The binding process can be summarized as follows:
The inhibitory potency of SHP099 can be quantified using IC50 values, with reported values around 0.071 µM against wild-type SHP2, demonstrating its high efficacy .
The mechanism by which SHP099 exerts its effects involves several key steps:
Studies have shown that the presence of oncogenic mutations significantly affects the binding affinity and inhibitory potency of SHP099, highlighting its potential utility in targeted cancer therapies .
Relevant data regarding these properties can be found in supplier datasheets and peer-reviewed literature on pharmacological studies involving SHP099 hydrochloride .
SHP099 hydrochloride has significant applications in scientific research, particularly in cancer biology:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3